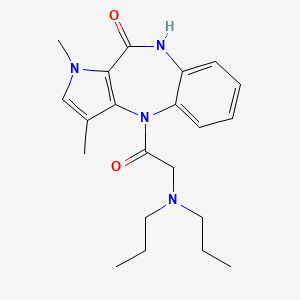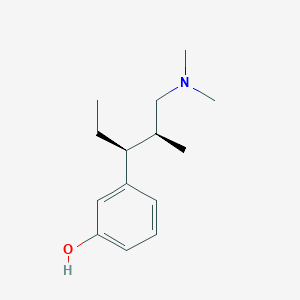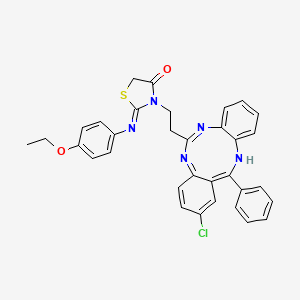
N-(Acetyloxy)-N-butoxy-2-naphthalenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetyloxy)-N-butoxy-2-naphthalenecarboxamide is an organic compound characterized by the presence of an acetyloxy group, a butoxy group, and a naphthalenecarboxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-butoxy-2-naphthalenecarboxamide typically involves the esterification of 2-naphthalenecarboxylic acid with acetic anhydride in the presence of a base such as pyridine. The resulting acetyloxy derivative is then reacted with butanol under acidic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Acetyloxy)-N-butoxy-2-naphthalenecarboxamide undergoes various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The naphthalenecarboxamide core can be reduced to form amines.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted naphthalenecarboxamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(Acetyloxy)-N-butoxy-2-naphthalenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of N-(Acetyloxy)-N-butoxy-2-naphthalenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group may facilitate the binding of the compound to active sites, while the butoxy group can enhance its solubility and bioavailability. The naphthalenecarboxamide core plays a crucial role in the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(Acetyloxy)-N-butoxy-2-naphthalenecarboxamide: Unique due to its specific combination of functional groups.
N-(Acetyloxy)-N-ethoxy-2-naphthalenecarboxamide: Similar structure but with an ethoxy group instead of a butoxy group.
N-(Acetyloxy)-N-methoxy-2-naphthalenecarboxamide: Contains a methoxy group, leading to different chemical properties.
Uniqueness
This compound stands out due to its specific functional groups, which confer unique reactivity and potential applications. The combination of acetyloxy, butoxy, and naphthalenecarboxamide moieties makes it a versatile compound in various scientific domains.
Propiedades
Número CAS |
357204-50-3 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
[(1-butoxynaphthalene-2-carbonyl)amino] acetate |
InChI |
InChI=1S/C17H19NO4/c1-3-4-11-21-16-14-8-6-5-7-13(14)9-10-15(16)17(20)18-22-12(2)19/h5-10H,3-4,11H2,1-2H3,(H,18,20) |
Clave InChI |
YQFINCXHJTWFSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC2=CC=CC=C21)C(=O)NOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


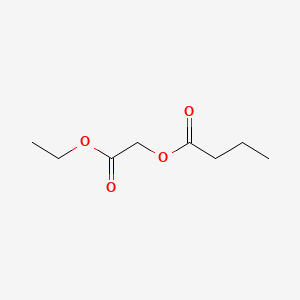

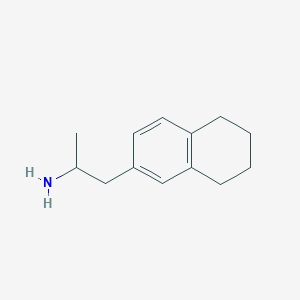
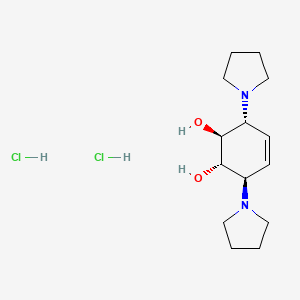
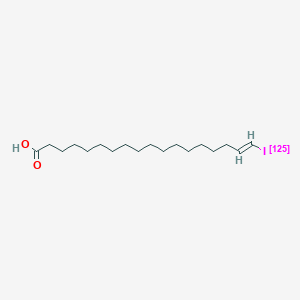
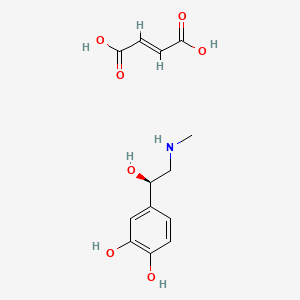
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
